Methyl 3-amino-5-bromo-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate
Overview
Description
“Methyl 3-amino-5-bromo-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1221791-57-6 . It has a molecular weight of 327.2 and its IUPAC name is methyl 3-amino-5-bromo-6-cyclopropylthieno [2,3-b]pyridine-2-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11BrN2O2S/c1-17-12(16)10-8(14)6-4-7(13)9(5-2-3-5)15-11(6)18-10/h4-5H,2-3,14H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, nitrogen, oxygen, and sulfur atoms, as well as the cyclopropyl and methyl groups.Physical and Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Tumor Cell Growth Inhibition
Methyl 3-amino-5-bromo-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate has been studied for its potential in inhibiting tumor cell growth. Research by Queiroz et al. (2011) explored derivatives of this compound, examining their effects on cell cycle distribution and induction of apoptosis in human tumor cell lines. The study revealed that certain derivatives notably altered cell cycle distribution and induced apoptosis, highlighting their potential as antitumor agents (Queiroz et al., 2011).
Synthesis of Novel Derivatives
Research efforts have also focused on synthesizing new derivatives of this compound. Calhelha and Queiroz (2010) demonstrated the preparation of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylates, showing the potential for creating various derivatives through different coupling processes. This synthesis paves the way for further exploration of its properties and potential applications (Calhelha & Queiroz, 2010).
Potential Anti-Inflammatory Applications
The compound has also been explored for its potential anti-inflammatory properties. Research by Moloney (2001) synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a structurally related molecule, based on its reported anti-inflammatory activity. This suggests a possibility for its derivatives, including this compound, to be used in anti-inflammatory applications (Moloney, 2001).
Applications in Photophysical Properties
The photophysical properties of derivatives of this compound have been investigated. Carvalho et al. (2013) studied the absorption and fluorescence of various derivatives, finding reasonable fluorescence quantum yields and solvatochromic behavior. These findings indicate potential applications in photophysical and photochemical fields (Carvalho et al., 2013).
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate that the compound can cause harm if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
methyl 3-amino-5-bromo-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-17-12(16)10-8(14)6-4-7(13)9(5-2-3-5)15-11(6)18-10/h4-5H,2-3,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZNZDKGPANPJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC(=C(N=C2S1)C3CC3)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001151135 | |
Record name | Methyl 3-amino-5-bromo-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001151135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221791-57-6 | |
Record name | Methyl 3-amino-5-bromo-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-5-bromo-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001151135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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